molecular formula C9H8BrNO2 B2784902 3-(2-bromophenyl)-1,3-oxazolidin-2-one CAS No. 855410-34-3

3-(2-bromophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2784902
CAS No.: 855410-34-3
M. Wt: 242.072
InChI Key: JFDLSCAXIFPXLW-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring substituted with a bromophenyl group This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in the development of antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzylamine with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require a base such as sodium hydride (NaH) and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce oxazolidinone N-oxides.

Scientific Research Applications

Antibacterial Activity

3-(2-bromophenyl)-1,3-oxazolidin-2-one has shown significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, effectively preventing the formation of functional ribosomes. This action is crucial in combating resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies on Antibacterial Efficacy

  • Study on MRSA Resistance : Research indicates that derivatives of oxazolidinones exhibit efficacy against MRSA strains, showcasing their potential as alternative therapeutic agents in treating resistant infections .
  • Comparative Analysis : In vitro studies have compared the antibacterial activity of this compound with other known antibiotics, establishing its potency against various bacterial strains .

Other Biological Activities

In addition to its antibacterial properties, there are indications that this compound may possess antifungal and anticancer activities. However, these areas require further investigation to fully elucidate their therapeutic potential.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Synthesis Overview

StepReaction TypeKey Reagents
Cyclization Ring formationIsocyanates, Amines
Bromination Electrophilic substitutionBromine or Brominating agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for the development of new antibacterial agents.

Biological Activity

3-(2-bromophenyl)-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered heterocyclic ring containing an oxygen and nitrogen atom, with a bromophenyl substituent at the 3-position. This specific substitution is believed to influence the compound's chemical reactivity and biological properties significantly.

Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They achieve this by binding to the ribosomal RNA of the 50S subunit of bacterial ribosomes, disrupting the formation of functional ribosomes essential for protein synthesis. This mechanism renders them effective against various Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Gram-positive Bacteria

Research indicates that this compound exhibits significant antibacterial activity against several Gram-positive bacteria. The compound's binding affinity to bacterial ribosomes enhances its effectiveness against resistant strains. Comparative studies have shown that it has similar or superior activity compared to established oxazolidinones like linezolid .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
LinezolidStaphylococcus aureus8 µg/mL
TedizolidStaphylococcus aureus4 µg/mL

The above table summarizes the antibacterial efficacy of this compound compared to other oxazolidinones.

Antifungal Activity

In addition to its antibacterial properties, preliminary studies have suggested that this compound may also possess antifungal activity. It has shown promising results against various fungal pathogens; however, further investigations are needed to fully characterize its antifungal potential and mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of oxazolidinone derivatives:

  • Antiparasitic Activity : A study indicated that oxazolidinone derivatives could exhibit antiparasitic effects against Trypanosoma cruzi, with compounds showing IC50 values indicating effective concentrations for inhibiting parasite growth .
  • Fungicidal Activities : Research on related oxazolidinone compounds revealed their potential as fungicides against Mycobacterium tuberculosis and other fungal strains. The structural modifications in these compounds were linked to enhanced biological activities .

Properties

IUPAC Name

3-(2-bromophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDLSCAXIFPXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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